(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17496231
Molecular Formula: C9H13BrN2
Molecular Weight: 229.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BrN2 |
|---|---|
| Molecular Weight | 229.12 g/mol |
| IUPAC Name | (1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
| Standard InChI Key | QBNKUUMEGVRPFZ-SECBINFHSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1)Br)[C@@H](CN)N |
| Canonical SMILES | CC1=CC(=CC(=C1)Br)C(CN)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a 3-bromo-5-methylphenyl group attached to an ethane-1,2-diamine chain. The bromine atom at the meta position and methyl group at the para position on the aromatic ring create steric and electronic effects that influence reactivity . The (1S) stereocenter introduces chirality, critical for enantioselective interactions in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃BrN₂ | |
| Molecular Weight | 229.12 g/mol | |
| IUPAC Name | (1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine | |
| SMILES Notation | CC1=CC(=CC(=C1)Br)C@@HN | |
| Chiral Centers | 1 |
Synthesis and Reactivity
Synthetic Pathways
Synthesis typically begins with bromination of 5-methylacetophenone, followed by reductive amination to introduce the diamine moiety. Asymmetric catalysis ensures enantiomeric purity . Key steps include:
-
Bromination: Electrophilic substitution of 5-methylacetophenone using Br₂/FeBr₃ yields 3-bromo-5-methylacetophenone .
-
Reductive Amination: Reaction with ammonia and hydrogen over a Raney nickel catalyst produces the racemic diamine, resolved via chiral chromatography.
Table 2: Common Reagents and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C | 78% |
| Reductive Amination | NH₃, H₂, Raney Ni, 60°C | 65% |
Applications and Industrial Relevance
Pharmaceutical Development
As a chiral building block, the compound is used in synthesizing antipsychotic candidates. Its rigid aromatic core and amine groups serve as anchors for receptor binding.
Materials Science
The bromine atom enables Suzuki-Miyaura cross-coupling reactions, facilitating incorporation into conjugated polymers for organic electronics .
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
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